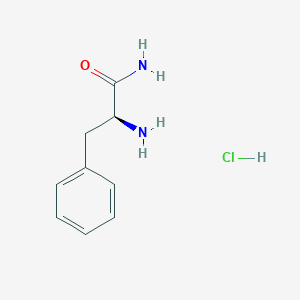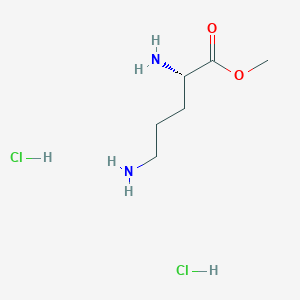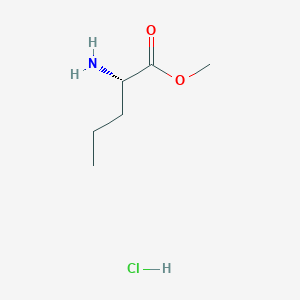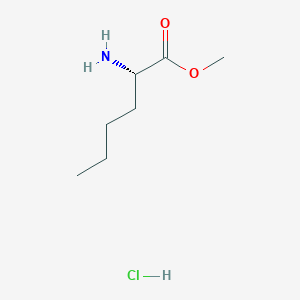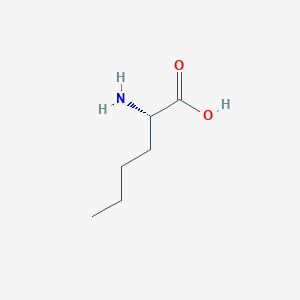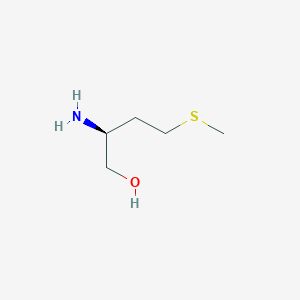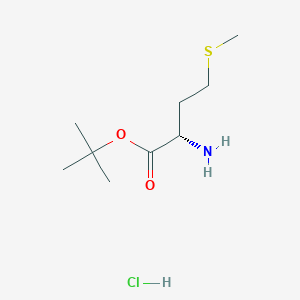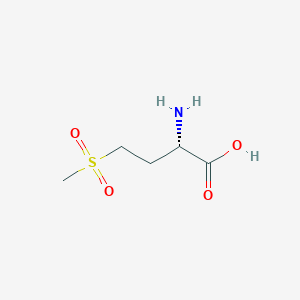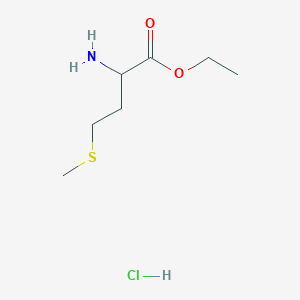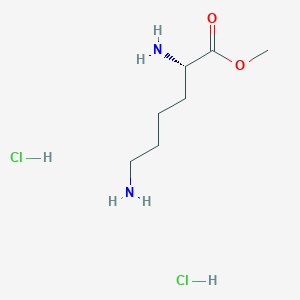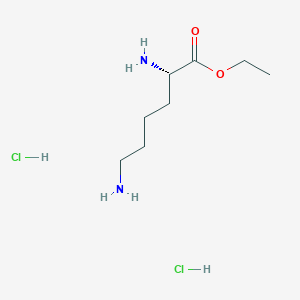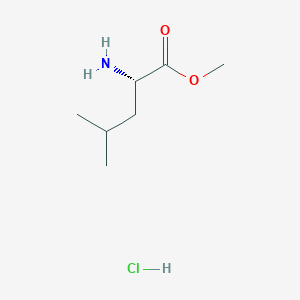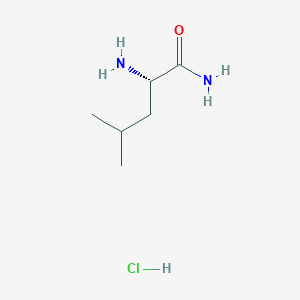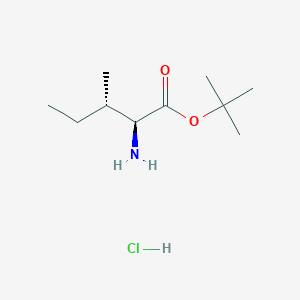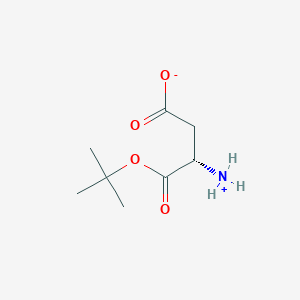
H-Asp-OtBu
Vue d'ensemble
Description
H-Asp-OtBu, also known as L-Aspartic acid alpha tert-butyl ester, is a derivative of aspartic acid . It is a pre-loaded resin used for the synthesis of peptides containing C-terminal aspartic acid aldehyde .
Synthesis Analysis
H-Asp-OtBu is used in Fmoc solid-phase peptide synthesis . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the β-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .Molecular Structure Analysis
The molecular formula of H-Asp-OtBu is C8H15NO4 . The molecular weight is 189.21 .Chemical Reactions Analysis
H-Asp-OtBu is suitable for Fmoc solid-phase peptide synthesis . The base resin is amino PEG-PS-polymer (90 µm) .Physical And Chemical Properties Analysis
H-Asp-OtBu is a solid substance, with a color ranging from white to yellow to beige . The loading, determined from the substitution of the Fmoc-Leu loaded resin, is 0.15 - 0.25 mmol/g .Applications De Recherche Scientifique
H-Asp-OtBu, also known as tert-butyl aspartate, is a derivative of the amino acid aspartic acid . It’s commonly used in peptide synthesis, a process used to create peptides, which are short chains of amino acids. Peptides have a wide range of applications in biological and medical research, including the development of new drugs .
-
Scientific Field : Biochemistry, specifically peptide synthesis .
-
Methods of Application : In a typical peptide synthesis process, amino acid derivatives like H-Asp-OtBu are linked together in a specific order. This is often done on a solid support, which allows for easy separation of the desired product. The process involves repeated cycles of coupling (where the next amino acid is added) and deprotection (where protective groups are removed to allow the next coupling to occur) .
-
Results or Outcomes : The outcome of this process is a peptide with a specific sequence of amino acids. The properties of this peptide (such as its biological activity) will depend on the sequence of amino acids used. Peptides synthesized using this method could potentially be used as drugs, if they have the desired biological activity .
-
Peptide Resin Preloading
- Scientific Field : Biochemistry, specifically solid-phase peptide synthesis .
- Application Summary : H-Asp(OtBu)-H NovaSyn® TG resin is used for the synthesis of peptides containing C-terminal aspartic acid .
- Methods of Application : The resin is preloaded with the H-Asp(OtBu) amino acid derivative, which can then be used as the starting point for peptide synthesis .
- Results or Outcomes : The use of preloaded resins can simplify the peptide synthesis process and improve the yield of the desired peptide .
-
Peptide Synthesis with 2-Chlorotrityl Resin
- Scientific Field : Biochemistry, specifically solid-phase peptide synthesis .
- Application Summary : H-Asp(OtBu)-2-ClTrt resin is used for the synthesis of peptides .
- Methods of Application : The 2-chlorotrityl resin is preloaded with the H-Asp(OtBu) amino acid derivative, which can then be used as the starting point for peptide synthesis .
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis
- Scientific Field : Green Chemistry .
- Application Summary : H-Asp(OtBu) can be used in greener methods of Fmoc/tBu solid-phase peptide synthesis .
- Methods of Application : This involves using environmentally friendly solvents and reagents in the peptide synthesis process .
- Results or Outcomes : This can lead to a more sustainable and environmentally friendly method of peptide synthesis .
-
H-Asp(OtBu)-H NovaSyn® TG Resin
- Scientific Field : Biochemistry, specifically solid-phase peptide synthesis .
- Application Summary : H-Asp(OtBu)-H NovaSyn® TG resin is used for the synthesis of peptides containing C-terminal aspartic acid .
- Methods of Application : The resin is preloaded with the H-Asp(OtBu) amino acid derivative, which can then be used as the starting point for peptide synthesis .
- Results or Outcomes : The use of preloaded resins can simplify the peptide synthesis process and improve the yield of the desired peptide .
-
H-Asp(OtBu)-2-ClTrt Resin
- Scientific Field : Biochemistry, specifically solid-phase peptide synthesis .
- Application Summary : H-Asp(OtBu)-2-ClTrt resin is used for the synthesis of peptides .
- Methods of Application : The 2-chlorotrityl resin is preloaded with the H-Asp(OtBu) amino acid derivative, which can then be used as the starting point for peptide synthesis .
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis
- Scientific Field : Green Chemistry .
- Application Summary : H-Asp(OtBu) can be used in greener methods of Fmoc/tBu solid-phase peptide synthesis .
- Methods of Application : This involves using environmentally friendly solvents and reagents in the peptide synthesis process .
- Results or Outcomes : This can lead to a more sustainable and environmentally friendly method of peptide synthesis .
Safety And Hazards
H-Asp-OtBu may be harmful if inhaled, absorbed through skin, or swallowed. It may cause irritation to skin, eyes, and respiratory tract . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
H-Asp-OtBu, as an aspartic acid derivative, has been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Propriétés
IUPAC Name |
(3S)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWCNJZIFKBDJQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Asp-OtBu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



